

Chemical structure and properties of Edaravone.

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Compound of Interest

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An In-Depth Technical Guide to the Chemical Structure and Properties of Edaravone

Foreword

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) has emerged as a significant neuroprotective agent, demonstrating clinical efficacy in modifying the progression of Amyotrophic Lateral Sclerosis (ALS) and in the treatment of acute ischemic stroke.[1][2] Its primary therapeutic action is attributed to its potent antioxidant and free radical scavenging properties.[3] Oxidative stress is a well-established pathological component in the neurodegenerative cascade of ALS and in the reperfusion injury following a stroke.[1][3] This guide provides a comprehensive technical overview of Edaravone, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental chemical and physical properties, established synthetic routes, analytical methodologies for its quantification, its complex mechanism of action, and its pharmacokinetic profile, offering a consolidated resource for scientific and clinical investigation.

Chemical Identity and Physicochemical Properties

Edaravone is a pyrazolone derivative characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms.[1] Its structure allows for keto-enol tautomerism, a critical feature influencing its chemical reactivity and biological activity.[1][4] In non-protic

solvents, the keto form is predominant, while in aqueous solutions, an equilibrium exists between the keto, enol, and anionic forms.[4] This amphiphilic nature enables it to scavenge both water-soluble and lipid-soluble peroxy radicals, a key aspect of its therapeutic efficacy.[5]

Core Chemical Structure

- Chemical Name: 3-methyl-1-phenyl-2-pyrazolin-5-one
- Synonyms: MCI-186, Radicava, Radicut
- Molecular Formula: C₁₀H₁₀N₂O
- Molecular Weight: 174.20 g/mol

Physicochemical Data Summary

A compilation of key physicochemical properties is essential for formulation development, analytical method design, and ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

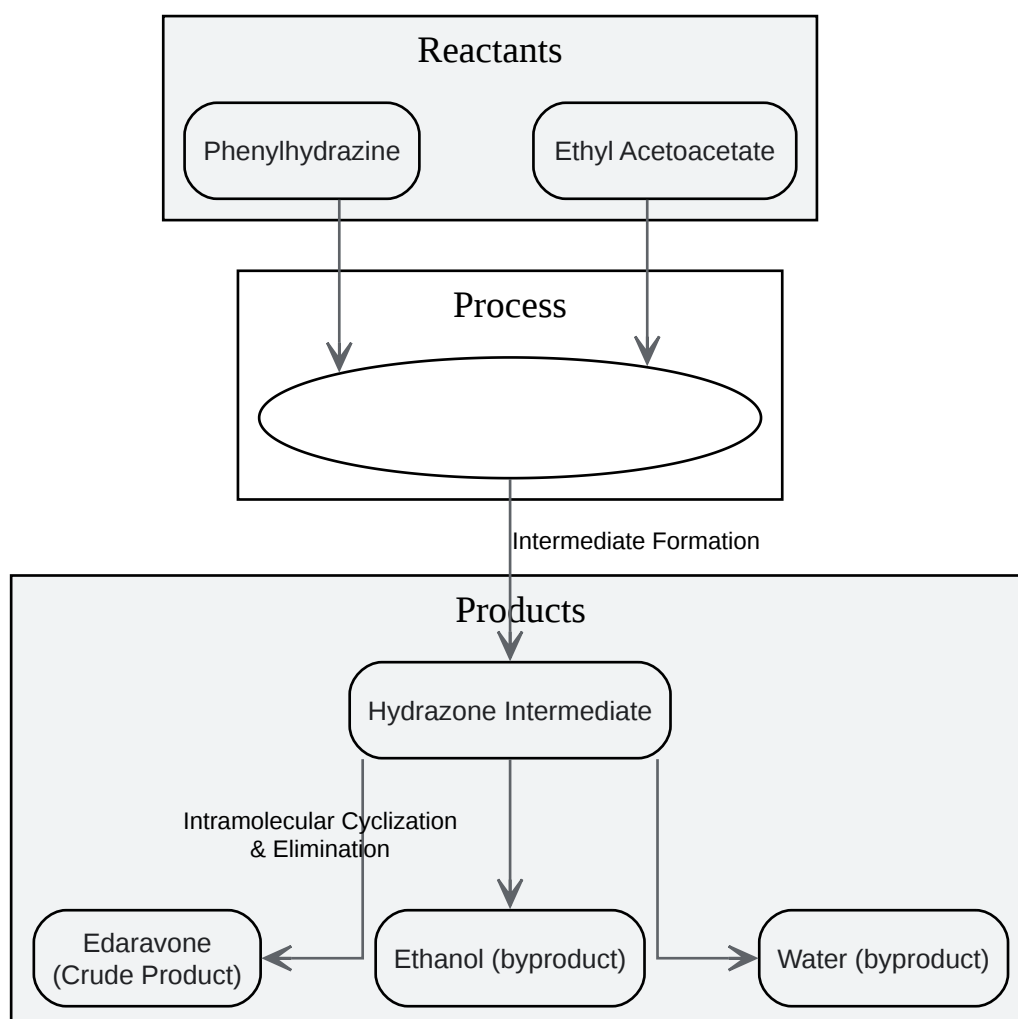
Property	Value	Source
Melting Point	127-130 °C	[1]
pKa	7.0	[5]
LogP	1.29	[1]
Water Solubility	2.5 mg/mL	[1]
Appearance	White to off-white crystalline powder	[6]
UV λ _{max} (Methanol)	245 nm	[7]

Synthesis and Manufacturing

The synthesis of Edaravone is most commonly achieved through the Knorr pyrazole synthesis, a classic and robust condensation reaction.[8] This method is well-suited for both laboratory-scale synthesis and industrial production due to its use of readily available starting materials and generally high yields.[8][9]

Primary Synthetic Pathway: Knorr Pyrazole Synthesis

The reaction involves the condensation of phenylhydrazine with ethyl acetoacetate. The underlying mechanism is initiated by the nucleophilic attack of the more nucleophilic nitrogen atom of phenylhydrazine on the electrophilic ketone carbonyl group of ethyl acetoacetate. This is followed by an intramolecular cyclization and the elimination of ethanol, which drives the reaction to completion, forming the stable pyrazolone ring.[8]



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Caption: Knorr pyrazole synthesis pathway for Edaravone.

Experimental Protocol: Laboratory Scale Synthesis

This protocol provides a self-validating system for the synthesis and purification of Edaravone, adapted from established methodologies.[6][10]

Step 1: Reaction Setup

- To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine hydrochloride (1.0 mol equivalent).
- Add an appropriate solvent, such as an alcohol (e.g., methanol or ethanol), and an aqueous solution of a base like sodium hydroxide (1.0 mol equivalent) to generate free phenylhydrazine in situ.[6]
- Stir the mixture until the phenylhydrazine hydrochloride has fully reacted and dissolved.

Step 2: Condensation Reaction

- Slowly add ethyl acetoacetate or methyl acetoacetate (1.0 mol equivalent) to the flask.[6][10]
- Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours.[6][8]
Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]

Step 3: Isolation of Crude Product

- After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to induce crystallization.[10]
- If crystallization is slow, a non-alcohol solvent can be added to facilitate precipitation.[10]
- Collect the crude Edaravone precipitate by vacuum filtration and wash with cold solvent.

Step 4: Purification

- Dissolve the crude product in a minimal amount of a hot isopropanol-water solution (e.g., 2:1 v/v).[6]
- Add activated charcoal to the solution to decolorize it and heat briefly.[6]
- Perform a hot filtration to remove the charcoal.

- Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize the yield of pure, white crystalline Edaravone.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[8] The purity can be confirmed by HPLC and melting point analysis.[9]

Analytical Methodologies

Robust and validated analytical methods are critical for quality control, pharmacokinetic studies, and formulation analysis. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the quantification of Edaravone.

Stability-Indicating RP-HPLC Method

This protocol is based on a validated reversed-phase HPLC (RP-HPLC) method capable of separating Edaravone from its degradation products, making it suitable for stability studies.[12] [13]

Step 1: Chromatographic Conditions

- Column: Agilent ZORBAX Extend-C18 (150 x 4.6 mm, 5 μ m) or equivalent.[12]
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[14]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 245 nm.[7]
- Column Temperature: 25-30 °C.
- Injection Volume: 10-20 μ L.

Step 2: Standard and Sample Preparation

- Standard Stock Solution: Accurately weigh and dissolve Edaravone reference standard in the mobile phase or a suitable solvent (e.g., methanol) to prepare a stock solution of known

concentration (e.g., 100 µg/mL).

- Calibration Standards: Prepare a series of calibration standards (e.g., 5-70 µg/mL) by serially diluting the stock solution with the mobile phase.[12]
- Sample Preparation: Dilute the sample (e.g., from a formulation or biological matrix after extraction) with the mobile phase to a concentration within the calibration range.

Step 3: Analysis and Quantification

- Inject the prepared standards and samples into the HPLC system.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of Edaravone in the samples by interpolating their peak areas from the calibration curve.

Step 4: Method Validation (as per ICH Q2(R1) Guidelines)

- Specificity: Ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradants, matrix components).[7]
- Linearity: Confirm a linear relationship between concentration and detector response over the intended range.[7]
- Accuracy & Precision: Determine the closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.[12]
- Sensitivity (LOD/LOQ): Establish the lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

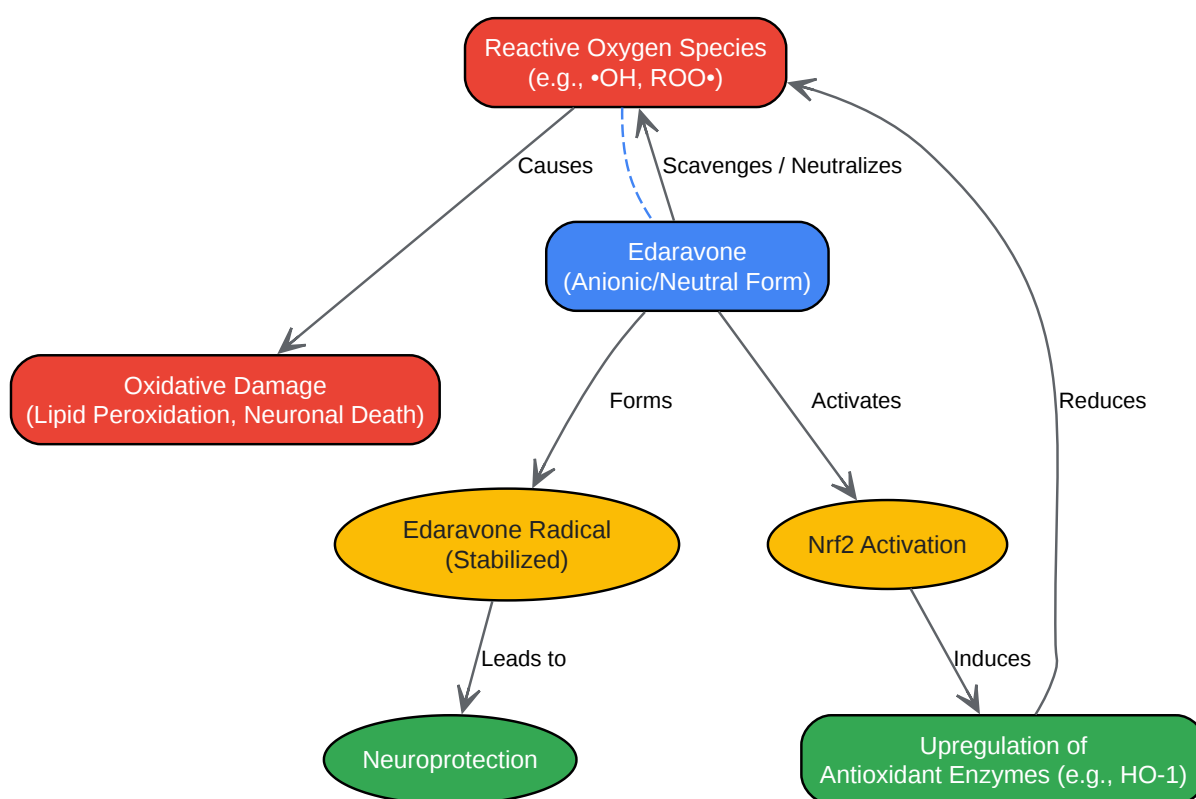
Mechanism of Action

While the precise mechanism in ALS is not fully elucidated, Edaravone's therapeutic effects are primarily attributed to its potent free-radical scavenging activity.[15][16] It mitigates the oxidative stress that is a key contributor to neuronal cell death.[3]

Free Radical Scavenging Cascade

Edaravone is an efficient scavenger of a wide range of reactive oxygen species (ROS), including hydroxyl radicals ($\bullet\text{OH}$), peroxy radicals ($\text{ROO}\bullet$), and peroxynitrite (ONOO^-).^{[5][17]} Its amphiphilic character allows it to act in both aqueous and lipid environments, protecting cell membranes from lipid peroxidation and scavenging water-soluble radicals.^[5]

The scavenging process involves the donation of a hydrogen atom or an electron from the Edaravone molecule to the free radical. The anionic form of Edaravone is a particularly potent electron donor.^[18] This reaction neutralizes the radical, and the resulting Edaravone radical is relatively stable and less reactive. It can then undergo further reactions to form stable, non-toxic products.^[5]



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Caption: Edaravone's dual mechanism of neuroprotection.

Modulation of Cellular Pathways

Beyond direct scavenging, Edaravone has been shown to modulate endogenous antioxidant defense systems. It can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. [19] Upon activation, Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), thereby enhancing the cell's intrinsic ability to combat oxidative stress.[19]

Pharmacokinetics and Metabolism

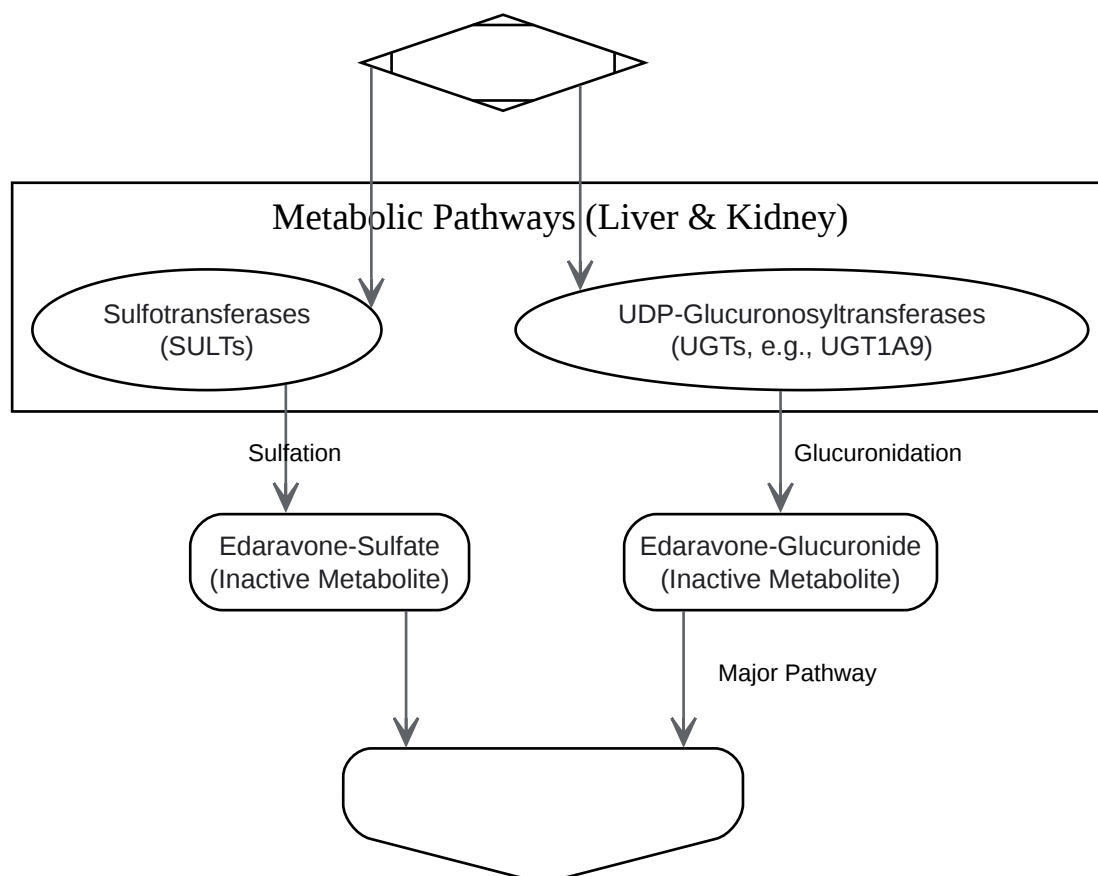
Understanding the ADME profile of Edaravone is crucial for optimizing dosing regimens and predicting potential drug-drug interactions.

ADME Profile Summary

Parameter	Description	Value/Observation
Absorption	Rapidly absorbed after IV infusion; Cmax reached at the end of infusion.[15]	Oral formulation is also well-absorbed.[14]
Distribution	High protein binding (~92%), primarily to albumin.[15]	Volume of distribution (IV) is ~63.1 L, indicating tissue distribution.[14] Readily crosses the blood-brain barrier. [3]
Metabolism	Extensively metabolized in the liver and kidney to pharmacologically inactive conjugates.[15]	Major pathways are sulfation and glucuronidation.[15][20] UGT1A9 is a key enzyme in the glucuronidation pathway. [20]
Excretion	Primarily excreted in the urine (70-90% of the dose).[15]	Excreted mainly as its glucuronide conjugate.[15] Less than 1% is excreted as the unchanged drug.[20]
Half-life	Terminal elimination half-life of Edaravone is 4.5-6.0 hours. [15]	Metabolites have a shorter half-life of 2.0-2.8 hours.[15]

Metabolic Pathway

The primary metabolic transformation of Edaravone involves conjugation reactions that increase its water solubility and facilitate its excretion.



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Caption: Primary metabolic pathways of Edaravone.

Structure-Activity Relationship (SAR) Insights

SAR studies on the Edaravone scaffold aim to enhance its therapeutic properties, such as antioxidant capacity, bioavailability, and target specificity. Research has shown that modifications to the pyrazolone ring and the N-phenyl group can significantly impact its activity. For example, introducing electron-donating or electron-withdrawing groups on the phenyl ring can modulate the molecule's redox potential and, consequently, its radical-scavenging ability.[5] [11] Lipophilicity is another critical factor; increasing it can sometimes enhance antioxidant

activity but may also alter the ADME profile.[11] These studies are vital for the rational design of next-generation Edaravone analogues with improved therapeutic profiles.[11]

Conclusion

Edaravone represents a cornerstone in the therapeutic application of antioxidants for neurodegenerative diseases. Its well-defined chemical structure, characterized by keto-enol tautomerism, underpins its potent and broad-spectrum free-radical scavenging capabilities. The established Knorr synthesis provides a reliable route for its production, and robust analytical methods like RP-HPLC ensure its quality and facilitate clinical research. A thorough understanding of its mechanism, which involves both direct radical neutralization and modulation of endogenous antioxidant pathways, combined with its predictable pharmacokinetic profile, provides a solid foundation for its current clinical use and for the future development of novel derivatives with enhanced efficacy. This guide has consolidated these critical technical aspects to serve as a valuable resource for the scientific community dedicated to advancing neuroprotective therapies.

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